molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1

2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B2918609
CAS No.: 921152-82-1
M. Wt: 345.2
InChI Key: FXCWGVAYAYXIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O2S and its molecular weight is 345.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic derivative of thiazole and triazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that combines elements from thiazole and triazole rings with a dichlorophenoxy moiety. This structural diversity contributes to its biological activity.

  • Chemical Formula : C11_{11}H10_{10}Cl2_{2}N4_{4}O1_{1}S
  • Molecular Weight : 309.19 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

  • Study Findings :
    • A study reported that derivatives of thiazole showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
    • The minimum inhibitory concentration (MIC) for the compound was found to be as low as 6.25 µg/mL against certain strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been well-documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines, thus reducing inflammation.

  • Mechanism : Thiazoles can modulate the expression of inflammatory mediators by affecting signaling pathways involved in inflammation .

Anticancer Activity

Emerging evidence supports the anticancer effects of thiazole and triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

  • Case Study :
    • In vitro studies demonstrated that similar compounds significantly reduced the viability of cancer cell lines such as HeLa and MCF-7 .
    • The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Synthesis and Screening

A series of studies have synthesized various thiazole and triazole derivatives, including the target compound. These studies often utilize microwave-assisted synthesis for efficiency.

CompoundSynthesis MethodBiological ActivityReference
This compoundMicrowave-assistedAntimicrobial, anti-inflammatory
Other Thiazole DerivativesConventional methodsAnticancer

Pharmacological Screening

Pharmacological evaluations typically include:

  • Antimicrobial Testing : Using broth microdilution methods to assess MIC against various pathogens.
  • Cytotoxicity Assays : Evaluating cell viability in cancer cell lines using MTT assays.
  • Anti-inflammatory Assays : Measuring levels of cytokines in treated vs. untreated cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide, and how can reaction yields be improved?

  • Methodology :

  • Reagent selection : Use 2,4-dichlorophenoxyacetic acid hydrazide as a precursor, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in water-ethanol (yield: 65%) .
  • Monitoring : Track reaction completion via TLC, as demonstrated in analogous triazole-thioacetamide syntheses .
  • Purification : Employ column chromatography or recrystallization using polar/non-polar solvent combinations to isolate high-purity products .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding interactions. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .
  • Crystallography : Single-crystal X-ray diffraction (as in structurally similar acetamides) resolves stereochemical ambiguities and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-response studies : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC50_{50} for cytotoxicity) to identify therapeutic windows.
  • Comparative analysis : Cross-reference results with structurally related compounds (e.g., triazole-thioacetamides with 2,4-dimethoxyphenyl groups) to isolate substituent-specific effects .
  • Mechanistic assays : Use fluorescence-based assays to evaluate membrane disruption (common in antimicrobial agents) versus apoptosis pathways (cytotoxicity) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

  • Key modifications :

  • Substituent tuning : Replace 2,4-dichlorophenoxy with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency, or electron-donating groups (e.g., methoxy) to reduce cytotoxicity .
  • Heterocycle optimization : Modify the thiazolo-triazole core to improve metabolic stability (e.g., fluorination of the dihydrothiazole ring) .
  • Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea groups to alter solubility and target affinity .

Q. What in vivo experimental models are suitable for evaluating the hypoglycemic or neuroprotective potential of this compound?

  • Model selection :

  • Hypoglycemic activity : Use streptozotocin-induced diabetic Wistar rats, measuring blood glucose levels and insulin sensitivity over 14 days (as in triazolo-thiadiazine derivatives) .
  • Neuroprotection : Employ LPS-induced neuroinflammation models in mice, assessing TNF-α and IL-6 suppression via ELISA .
    • Dosage : Administer 10–50 mg/kg orally, with pharmacokinetic profiling (e.g., HPLC-MS) to monitor bioavailability .

Q. How can researchers address stability challenges during formulation (e.g., hydrolysis of the acetamide group)?

  • Stabilization strategies :

  • pH optimization : Formulate at pH 5–6 to minimize base-catalyzed hydrolysis .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Prodrug design : Mask the acetamide as an ester prodrug to enhance stability in gastric fluid .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWGVAYAYXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.